2-Fluoro-5-mercaptobenzonitrile
CAS No.: 1378588-41-0
Cat. No.: VC2954227
Molecular Formula: C7H4FNS
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378588-41-0 |
|---|---|
| Molecular Formula | C7H4FNS |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 2-fluoro-5-sulfanylbenzonitrile |
| Standard InChI | InChI=1S/C7H4FNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H |
| Standard InChI Key | PYBHNYNUDGSMIJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1S)C#N)F |
| Canonical SMILES | C1=CC(=C(C=C1S)C#N)F |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 1378588-41-0 |
| Molecular Formula | C7H4FNS |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 2-fluoro-5-sulfanylbenzonitrile |
| Common Synonyms | 2-Fluoro-5-mercaptobenzonitrile, 2-Fluoro-5-sulfanylbenzonitrile |
| InChI | InChI=1S/C7H4FNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H |
| InChIKey | PYBHNYNUDGSMIJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1S)C#N)F |
These basic identifiers establish the compound's unique chemical identity and structural features that contribute to its chemical behavior and applications .
| Property | Value |
|---|---|
| Physical State | Solid (white to fluffy white) |
| Appearance | White solid |
| Solubility | Likely soluble in organic solvents (chloroform, methanol) but insoluble in water (based on similar compounds) |
| Structure | Benzene ring with fluorine at position 2, mercapto group at position 5, and nitrile group |
The compound's reactivity is primarily influenced by its three functional groups:
-
The nitrile (-C≡N) group can undergo reduction and addition reactions
-
The mercapto (-SH) group is susceptible to oxidation and can form disulfides
-
The fluorine atom provides unique electronic effects and can participate in substitution reactions
Chemical Reactions
2-Fluoro-5-mercaptobenzonitrile can participate in various chemical reactions due to its multiple functional groups. The search results indicate several reaction types:
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Oxidation | Oxidizing agents (H2O2, KMnO4) | 2-Fluoro-5-sulfonylbenzonitrile | Mercapto group converts to sulfonic acid |
| Reduction | Catalytic hydrogenation, LiAlH4 | 2-Fluoro-5-mercaptobenzylamine | Nitrile group reduces to amine |
| Nucleophilic Substitution | Nucleophiles (amines, thiols) | Various substituted derivatives | Fluorine can be replaced |
| Methylation | Iodomethane | 2-Fluoro-4-(methylthio)benzonitrile | Converts mercapto to methylthio group |
A specific reaction of interest is the conversion to 5-((difluoromethyl)thio)-2-fluorobenzonitrile as mentioned in patent literature, indicating its utility in creating more complex sulfur-containing compounds .
Applications in Chemical Research and Industry
2-Fluoro-5-mercaptobenzonitrile serves as a valuable intermediate in various chemical syntheses with applications spanning multiple fields:
Pharmaceutical Intermediates
The compound is utilized in pharmaceutical synthesis as a building block for more complex medicinal compounds. Its structure makes it particularly useful for creating compounds with specific biological activities .
Chemical Building Blocks
As a versatile molecular scaffold, 2-Fluoro-5-mercaptobenzonitrile contributes to the construction of:
-
Aryl ethers with pharmaceutical properties
-
Heterocyclic compounds used in drug discovery
-
Specialty chemicals with unique electronic or physical properties
Industrial Applications
In industrial settings, this compound may serve as a precursor for materials with specialized functions, including:
-
Components in advanced materials
-
Intermediates for agrochemicals
-
Specialty chemicals requiring specific functional group arrangements
Related Compounds and Comparative Analysis
Several structurally related compounds provide context for understanding 2-Fluoro-5-mercaptobenzonitrile's properties and applications:
| Compound | CAS Number | Relationship to 2-Fluoro-5-mercaptobenzonitrile |
|---|---|---|
| 2-Fluoro-5-formylbenzonitrile | 218301-22-5 | Related structure with aldehyde instead of mercapto group |
| 2-Fluoro-4-(methylthio)benzonitrile | 411233-39-1 | Methylated thio derivative with different position |
| 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | Potential precursor with nitro group instead of mercapto |
| 4-Mercaptobenzonitriles | Various | Similar compounds with different substitution patterns |
These related compounds often exhibit similar reaction patterns but with variations in reactivity and physical properties due to the different electronic effects of their substituents .
For example, 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5) has been more extensively studied and characterized with the following properties:
| Property | 2-Fluoro-5-formylbenzonitrile Value |
|---|---|
| Melting Point | 80-84°C |
| Boiling Point | 215.6±20.0°C (at 760 mmHg) |
| Density | 1.3±0.1 g/cm³ |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume